

Technical Guide: ^1H NMR Spectrum of 2-Chloro-6-methoxyaniline Hydrochloride

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Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline
hydrochloride

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This technical guide provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2-Chloro-6-methoxyaniline hydrochloride**. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a structural representation of the molecule with corresponding proton assignments.

Data Presentation

The following table summarizes the anticipated quantitative ^1H NMR data for **2-Chloro-6-methoxyaniline hydrochloride**, based on spectral data for the closely related isomer, 2-Chloro-5-methoxyaniline hydrochloride.^[1] The data was reported in DMSO- d_6 .

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~ 7.3 - 7.4	Doublet of doublets (dd)	ortho \approx 8, meta \approx 2	1H
H-4	~ 6.7 - 6.8	Triplet (t)	ortho \approx 8	1H
H-5	~ 7.0 - 7.1	Doublet of doublets (dd)	ortho \approx 8, meta \approx 2	1H
OCH ₃	~ 3.7 - 3.8	Singlet (s)	-	3H
NH ₃ ⁺	~ 9.6 - 9.7	Singlet (s, broad)	-	3H

Note: The chemical shifts are approximate and based on the analysis of a structural isomer. Actual values for **2-Chloro-6-methoxyaniline hydrochloride** may vary slightly.

Structural and ¹H NMR Assignment Diagram

The following diagram illustrates the chemical structure of **2-Chloro-6-methoxyaniline hydrochloride** and the assignment of the proton signals in the ¹H NMR spectrum.

Caption: Structure of **2-Chloro-6-methoxyaniline hydrochloride** with proton assignments.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard procedure for acquiring a high-resolution ¹H NMR spectrum of **2-Chloro-6-methoxyaniline hydrochloride**.

1. Materials and Equipment:

- Sample: **2-Chloro-6-methoxyaniline hydrochloride**
- NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
- Internal Standard: Tetramethylsilane (TMS)
- Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Vortex mixer
- Pipettes and glassware

2. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2-Chloro-6-methoxyaniline hydrochloride**.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
- If an internal standard is not already present in the solvent, add a small drop of TMS.
- Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

3. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.
- Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:
 - Pulse Angle: 30-90 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

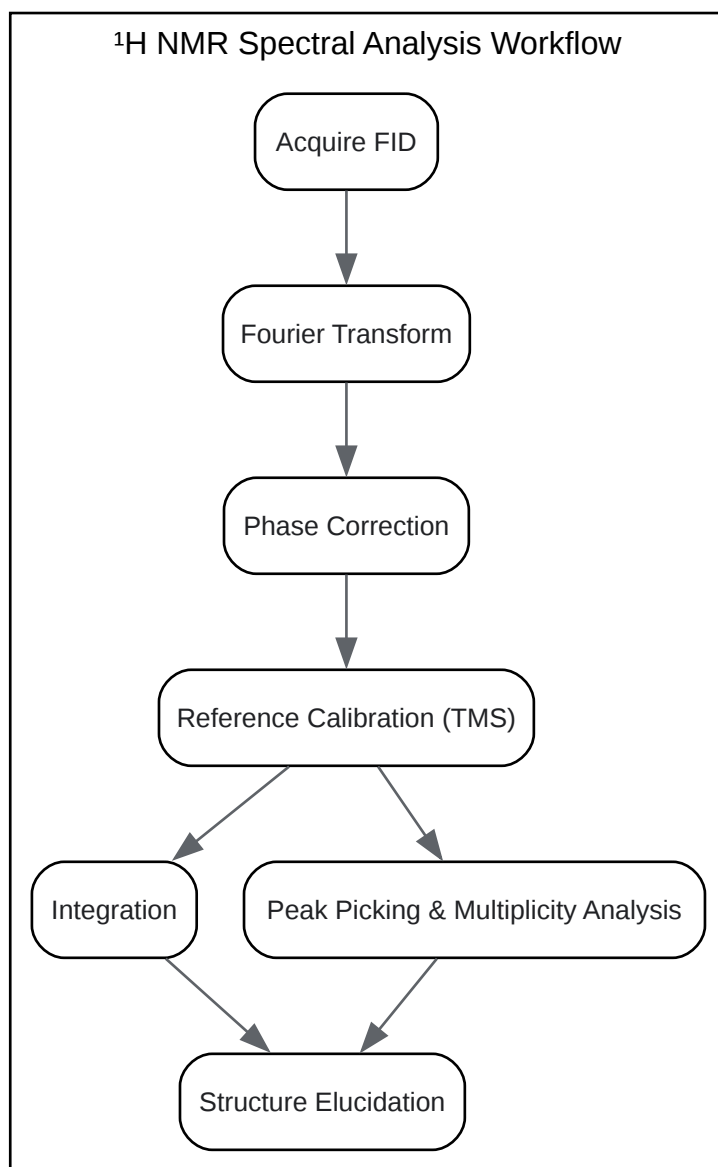
- Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
- Acquire the Free Induction Decay (FID).

4. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the area under each peak to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for analyzing the ^1H NMR spectrum of an aromatic compound like **2-Chloro-6-methoxyaniline hydrochloride**.



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Caption: Workflow for ^1H NMR spectral analysis.

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References

- 1. 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) ^1H NMR spectrum [chemicalbook.com]
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